molecular formula C14H17F2NO3 B14780218 benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B14780218
M. Wt: 285.29 g/mol
InChI Key: FDMJTUQOQPSWKN-TYZXPVIJSA-N
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Description

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with fluorine and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups allows for versatile reactivity and potential therapeutic applications.

Properties

Molecular Formula

C14H17F2NO3

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12?,14-/m1/s1

InChI Key

FDMJTUQOQPSWKN-TYZXPVIJSA-N

Isomeric SMILES

C1CN(CC([C@@]1(CF)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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